sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Cefazedone sodium salt is a semisynthetic first-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins located on the inner membrane of the bacterial cell wall, interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis .
Preparation Methods
The preparation of cefazedone sodium salt involves several steps. One method includes placing cefazedone and sodium methoxide into dried methyl alcohol for a salifying reaction, followed by cooling the reaction solution to 10-30°C . Activated carbon is then added for decoloration, and the solution is filtered and subjected to ultrafiltration . Crystallization and drying steps follow to obtain cefazedone sodium salt with low water content . Another method involves adding cefazedone acid into a methanol-isopropanol mixed solvent, followed by a salt-forming reaction with methanol/triethylamine, pH regulation with acetic acid, and precipitation with sodium acetate and seed crystals .
Chemical Reactions Analysis
Cefazedone sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for cefazedone sodium salt.
Common reagents used in these reactions include sodium methoxide, acetic acid, and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cefazedone sodium salt has several scientific research applications:
Chemistry: It is used in studies involving β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Research on its effects on bacterial cell wall synthesis and resistance mechanisms.
Industry: Its production methods and stability are of interest for pharmaceutical manufacturing.
Mechanism of Action
Cefazedone sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .
Comparison with Similar Compounds
Cefazedone sodium salt is compared with other first-generation cephalosporins, such as cefazolin and cephalothin . Unlike other cephalosporins, cefazedone sodium salt possesses good activity against Gram-positive bacteria . Similar compounds include:
Cefazolin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cephalothin: Also a first-generation cephalosporin, used for similar bacterial infections.
Cefazedone sodium salt’s unique activity profile and stability make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
sodium;7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHCAENKLGZHCB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N5NaO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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